Vedotin

Descripción

Propiedades

Número CAS |

646502-53-6 |

|---|---|

Fórmula molecular |

C39H67N5O7 |

Peso molecular |

718.0 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[[(3R,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide |

InChI |

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34?,35+,36+/m0/s1 |

Clave InChI |

DASWEROEPLKSEI-AWNAIHLBSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |

SMILES canónico |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |

Apariencia |

White to off-white solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

VcMMAE; Vc-MMAE; MC-VC-PAB-MMAE; MMAE Vc linker, MMAE antibody conjugate |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Vedotin in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vedotin, the common designation for monomethyl auristatin E (MMAE) when used as a payload in antibody-drug conjugates (ADCs), represents a pivotal class of antineoplastic agents.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells. It details the molecular interactions, cellular consequences, and the key experimental methodologies used to elucidate its potent cytotoxic effects. The guide presents quantitative data on this compound's efficacy, detailed experimental protocols, and visual representations of its mechanism and associated analytical workflows to support researchers and professionals in the field of oncology drug development.

Introduction to this compound-Based Antibody-Drug Conjugates

This compound-based ADCs are a strategic class of biopharmaceuticals designed to selectively deliver the highly potent cytotoxic agent MMAE to cancer cells, thereby minimizing systemic toxicity.[2][3] These complex molecules consist of three primary components:

-

A Monoclonal Antibody (mAb): This component is engineered to specifically recognize and bind to a tumor-associated antigen that is overexpressed on the surface of cancer cells.[4][5] Examples of target antigens include CD30 in Hodgkin lymphoma and anaplastic large cell lymphoma (targeted by brentuximab this compound) and Nectin-4 in urothelial carcinoma (targeted by enfortumab this compound).[4][6]

-

Monomethyl Auristatin E (MMAE): MMAE is a synthetic analog of the natural antimitotic agent dolastatin 10.[1] It is an exceptionally potent inhibitor of tubulin polymerization, a process crucial for cell division.[2][7] Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug.[1]

-

A Cleavable Linker: This chemical bridge connects the MMAE payload to the monoclonal antibody.[2] The linker is designed to be stable in the bloodstream, preventing premature release of the cytotoxic agent.[1][4] Once the ADC is internalized by the target cancer cell, the linker is cleaved by lysosomal proteases, liberating the active MMAE into the cytoplasm.[4][8]

Core Mechanism of Action

The mechanism of action of this compound-based ADCs is a multi-step process that ensures targeted delivery and intracellular activation of the cytotoxic payload.[9]

Targeting, Internalization, and Payload Release

-

Binding to Target Antigen: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific antigen on the surface of a cancer cell.[2][4]

-

Receptor-Mediated Endocytosis: Upon binding, the ADC-antigen complex is internalized into the cell through a process called receptor-mediated endocytosis.[5][8]

-

Lysosomal Trafficking and Linker Cleavage: The internalized vesicle, containing the ADC, fuses with lysosomes.[4][8] The acidic environment and proteolytic enzymes within the lysosome cleave the linker, releasing the active MMAE into the cytosol.[5][8]

Inhibition of Tubulin Polymerization

Once released into the cytoplasm, MMAE exerts its potent antimitotic effect by disrupting microtubule dynamics.[2][7]

-

Binding to Tubulin: MMAE binds to tubulin, the protein subunit of microtubules, at the vinca (B1221190) alkaloid binding site.[10] This high-affinity interaction prevents the polymerization of tubulin heterodimers into microtubules.[2][7]

-

Disruption of Microtubule Network: The inhibition of tubulin polymerization leads to the disassembly of the microtubule network, which is essential for various cellular functions, most critically, the formation of the mitotic spindle during cell division.[2][11]

Cell Cycle Arrest and Apoptosis

The disruption of the mitotic spindle triggers a cascade of events leading to programmed cell death (apoptosis).

-

G2/M Phase Cell Cycle Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[4][8]

-

Induction of Apoptosis: Prolonged mitotic arrest initiates the intrinsic apoptotic pathway.[12] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately resulting in apoptotic cell death.[8][12]

The Bystander Effect

MMAE is a membrane-permeable molecule.[8] After being released into a target cancer cell, some MMAE molecules can diffuse out of the cell and into the surrounding tumor microenvironment.[8] These diffused MMAE molecules can then be taken up by neighboring cancer cells, including those that may not express the target antigen, and induce their death.[13] This phenomenon, known as the "bystander effect," contributes to the overall antitumor activity of this compound-based ADCs, particularly in heterogeneous tumors.[8][13]

Quantitative Data on this compound's Efficacy

The potency of MMAE and the clinical efficacy of this compound-containing ADCs have been extensively documented. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of MMAE in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 |

Data compiled from multiple sources.[11][14]

Table 2: Clinical Efficacy of Brentuximab this compound in Relapsed/Refractory Hodgkin Lymphoma

| Clinical Trial | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate |

| Pivotal Phase II | Relapsed/Refractory Hodgkin Lymphoma (n=102) | 75% | 34% |

| ECHELON-1 (Phase III) | Frontline Stage III/IV Classical Hodgkin Lymphoma (BV+AVD arm) | Not the primary endpoint, focused on Modified PFS | Not the primary endpoint |

| SGN35-027 (Phase II) | Advanced-Stage Classical Hodgkin Lymphoma (BV + Nivolumab) | 98% | 93% |

Data compiled from multiple sources.[13][15][16]

Table 3: Clinical Efficacy of Enfortumab this compound in Locally Advanced or Metastatic Urothelial Carcinoma

| Clinical Trial | Patient Population | Overall Response Rate (ORR) |

| EV-103 Cohort K (Phase Ib/II) | Cisplatin-Ineligible (First-Line, EV + Pembrolizumab) | 64.5% |

| EV-301 (Phase III) | Previously Treated with Platinum and PD-1/L1 inhibitor | 40.6% |

| KEYNOTE-B15 (Phase III) | Cisplatin-Eligible MIBC (Perioperative EV + Pembrolizumab) | Statistically significant improvement in EFS, OS, and pCR |

Data compiled from multiple sources.[17][18][19]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules in vitro.

Principle: The assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.[7] Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.[7]

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Guanosine triphosphate (GTP)

-

Glycerol

-

Fluorescent reporter dye for tubulin polymerization

-

Test compound (MMAE) and vehicle control (e.g., DMSO)

-

Positive controls: Nocodazole (inhibitor), Paclitaxel (enhancer)

-

96-well, black, flat-bottom plates

-

Temperature-controlled microplate reader capable of fluorescence detection

Procedure:

-

Preparation of Reagents:

-

Prepare a 10x stock of the test compound and controls in General Tubulin Buffer.

-

On ice, prepare the tubulin reaction mix to a final concentration of 2-3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter. Keep on ice.

-

-

Reaction Setup:

-

Pre-warm the 96-well plate to 37°C.

-

Add 10 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

-

To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed microplate reader (37°C).

-

Measure fluorescence intensity every minute for 60-90 minutes.

-

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[20] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (this compound-ADC or MMAE) and vehicle control

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound or vehicle for a specified duration (e.g., 24, 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

-

Incubate on ice for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use appropriate gating strategies to exclude doublets and debris.

-

Generate a histogram of PI fluorescence intensity to determine the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).[21]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (this compound-ADC or MMAE) and vehicle control

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1x Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed and treat cells as described in the cell cycle analysis protocol.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Differentiate cell populations:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows described in this guide.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. urologytimes.com [urologytimes.com]

- 4. bosterbio.com [bosterbio.com]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. Regulation of Cancer Cell Survival by BCL2 Family Members upon Prolonged Mitotic Arrest: Opportunities for Anticancer Therapy | Anticancer Research [ar.iiarjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of cancer cell survival by BCL2 family members upon prolonged mitotic arrest: opportunities for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajmc.com [ajmc.com]

- 14. scispace.com [scispace.com]

- 15. Brentuximab this compound for Hodgkin Lymphoma · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 16. adcreview.com [adcreview.com]

- 17. esmo.org [esmo.org]

- 18. Frontiers | Tumor-shrinking effects of enfortumab this compound between primary urothelial carcinoma and metastatic organs [frontiersin.org]

- 19. merck.com [merck.com]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Monomethyl Auristatin E: A Technical Guide to Its Discovery, Development, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent, derived from the natural marine product dolastatin 10.[1] Its profound cytotoxicity, which is 100 to 1000 times more potent than doxorubicin, precludes its use as a standalone chemotherapeutic agent.[2] Instead, MMAE has been successfully developed as a payload for antibody-drug conjugates (ADCs), a class of targeted therapies that deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and development of MMAE as a critical component of several FDA-approved and clinical-stage ADCs. Detailed experimental protocols for key assays and visualizations of critical pathways and workflows are provided to support researchers in the field of oncology and drug development.

Discovery and Origins

The story of MMAE begins with the discovery of dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia in the 1980s.[4] Dolastatin 10 exhibited remarkable antimitotic and cytotoxic activity against a wide range of cancer cell lines.[4] However, its limited availability from natural sources spurred efforts to develop synthetic analogs. MMAE is a synthetic derivative of dolastatin 10, specifically a desmethyl-auristatin E, meaning its N-terminal amino group has a single methyl substituent instead of the two found in auristatin E.[1][5] This modification provided a crucial attachment point for linkers used in ADC technology.[]

Mechanism of Action

MMAE exerts its potent cytotoxic effects by disrupting the cellular microtubule network. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.[7]

Inhibition of Tubulin Polymerization

The primary molecular target of MMAE is tubulin, the protein subunit that polymerizes to form microtubules.[7][8] MMAE binds to the vinca (B1221190) alkaloid-binding site on tubulin, preventing its polymerization into microtubules.[] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing.[9]

Induction of Apoptosis

Prolonged G2/M phase arrest ultimately triggers programmed cell death, or apoptosis.[9][10] The disruption of the microtubule network activates a signaling cascade involving the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization.[11][12] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioner enzymes of apoptosis.[8][13] The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) results in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][14]

Development as an Antibody-Drug Conjugate Payload

The high toxicity of MMAE necessitates a targeted delivery approach.[5] ADCs provide this by linking MMAE to a monoclonal antibody that specifically recognizes an antigen overexpressed on the surface of cancer cells.[15]

Linker Technology

A critical component of an ADC is the linker that connects the antibody to the payload. For MMAE, a commonly used linker is the valine-citrulline (vc) dipeptide linker.[5][16] This linker is designed to be stable in the bloodstream but is readily cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[5] This ensures that MMAE is released primarily within the target cancer cells after the ADC is internalized.

ADC Internalization and Payload Release

The process begins with the ADC binding to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized, typically through endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B cleaves the vc linker, releasing the active MMAE into the cytoplasm to exert its cytotoxic effect.[5]

Quantitative Data

In Vitro Cytotoxicity

MMAE exhibits potent cytotoxicity across a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar to picomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [4] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [4] |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [17] |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [17] |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [17] |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [17] |

| DoHH2 | Non-Hodgkin Lymphoma | ~0.02 µg/ml* | [4] |

| Jurkat | T-cell Leukemia | 0.099 | [4] |

Note: Original data in µg/ml, conversion to nM depends on the specific conjugate's molecular weight.

Pharmacokinetics

The pharmacokinetic (PK) properties of MMAE are characterized by rapid clearance and a large volume of distribution when administered as a free drug.[2] However, when delivered as part of an ADC like brentuximab vedotin, its PK profile is governed by the pharmacokinetics of the antibody.[18]

Table 2: Pharmacokinetic Parameters of MMAE in Preclinical Species [2][7]

| Species | Dose (mg/kg) | Clearance (CL) | Volume of Distribution (Vss) | Half-life (t½) |

| Mouse | 0.1 | 60 mL/h | 42 mL | 2.5 h |

| Rat | 4-16 (as ADC) | - | - | 2.6-3.1 h (free MMAE) |

| Monkey | 0.03-0.063 | - | 88.4 L | 29.9 h |

Table 3: Pharmacokinetic Parameters of Brentuximab this compound in Humans [15][18]

| Parameter | Value |

| ADC Clearance | ~1.56 L/day |

| ADC Volume of Central Compartment | ~4.29 L |

| MMAE Clearance | ~55.7 L/day |

| MMAE Volume of Central Compartment | ~79.8 L |

| ADC Half-life | ~4-6 days |

| MMAE Half-life (from ADC) | ~2-4 days |

Experimental Protocols

Synthesis of Monomethyl Auristatin E (MMAE)

The total synthesis of MMAE is a complex, multi-step process that is typically achieved through a convergent approach, involving the synthesis of key peptide fragments followed by their coupling.

Protocol 5.1.1: Representative Peptide Coupling Step [11]

-

Activation: Dissolve the carboxylic acid-containing peptide fragment (1.0 eq) and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent like DMF. Add a non-nucleophilic base, such as DIPEA (2.5 eq), and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

Coupling: In a separate flask, dissolve the amine-containing peptide fragment (1.1 eq) in a minimal amount of anhydrous DMF.

-

Reaction: Add the amine solution to the pre-activated carboxylic acid solution. Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography or preparative RP-HPLC.[1]

Conjugation of vc-MMAE to a Monoclonal Antibody

The most common method for conjugating MMAE to an antibody involves the reaction of a maleimide-functionalized vc-MMAE linker with free thiol groups on the antibody, which are generated by the partial reduction of interchain disulfide bonds.[2][16]

Protocol 5.2.1: Thiol-Maleimide Conjugation [2][4]

-

Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

-

Reduction: Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution in a 2.5 to 4-fold molar excess. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Conjugation: Dissolve the maleimide-activated vc-MMAE in DMSO. Add the vc-MMAE solution to the reduced antibody solution, typically at a 1.2 to 1.5-fold molar excess over the TCEP used. Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.

-

Purification: Purify the ADC from unreacted drug-linker and other reagents using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a cytotoxic agent.

Protocol 5.3.1: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of MMAE in complete cell culture medium and add them to the wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Linker Stability Assays

Protocol 5.4.1: Cathepsin B Cleavage Assay

-

Reagent Preparation: Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 4 mM DTT). Reconstitute recombinant human cathepsin B.

-

Reaction Setup: In a microplate, combine the ADC (at a final concentration in the µM range) with the activated cathepsin B solution in the pre-warmed assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction.

-

Quenching: Immediately stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with 1% formic acid).

-

Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of released MMAE.

Protocol 5.4.2: Plasma Stability Assay [1]

-

Incubation: Incubate the ADC at a final concentration of ~100 µg/mL in fresh mouse or human plasma at 37°C for up to 7 days.

-

Sample Collection: At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots and immediately freeze them at -80°C.

-

Analysis of Released Payload: Thaw the plasma samples and precipitate the proteins with a cold organic solvent (e.g., acetonitrile containing an internal standard). Centrifuge and analyze the supernatant by LC-MS/MS to quantify the concentration of free MMAE.

-

Analysis of ADC Integrity: The integrity of the ADC can be assessed by various methods, including immuno-capture of the ADC followed by LC-MS analysis to determine the drug-to-antibody ratio (DAR) over time. A decrease in the average DAR indicates payload loss.

Conclusion

Monomethyl auristatin E has emerged as a highly successful and widely utilized payload in the field of antibody-drug conjugates. Its discovery, stemming from the natural product dolastatin 10, and its subsequent development into a key component of targeted cancer therapies highlight the power of chemical synthesis and bioconjugation in modern drug development. The potent antimitotic mechanism of MMAE, combined with the specificity of monoclonal antibodies and the clever design of cleavable linkers, has led to the creation of effective treatments for various malignancies. The in-depth understanding of its mechanism of action, pharmacokinetics, and the availability of robust experimental protocols will continue to facilitate the development of the next generation of MMAE-based ADCs with improved therapeutic indices.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crosstalk of the Caspase Family and Mammalian Target of Rapamycin Signaling | MDPI [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 15. cellmosaic.com [cellmosaic.com]

- 16. researchgate.net [researchgate.net]

- 17. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]

- 18. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

The Vedotin Payload in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. A critical component of an ADC is its cytotoxic payload. Among the most successful payloads are the auristatins, synthetic analogs of the natural product dolastatin 10. "Vedotin" refers to a specific drug-linker combination that utilizes monomethyl auristatin E (MMAE) as the cytotoxic payload. This technical guide provides an in-depth exploration of the this compound payload, its derivatives, mechanism of action, and the experimental protocols used for its evaluation.

Core Concepts: The this compound Payload

The this compound payload is centered around auristatins, a class of potent antimitotic agents. The two most prominent auristatin derivatives used in ADCs are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[1][2] These synthetic pentapeptides exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[3]

Chemical Structure and Physicochemical Properties:

The primary structural difference between MMAE and MMAF lies at the C-terminus. MMAE possesses an uncharged C-terminal norephedrine (B3415761) moiety, which contributes to its high membrane permeability. In contrast, MMAF has a charged C-terminal phenylalanine, rendering it less membrane-permeable.[4] This difference in permeability has significant implications for the bystander killing effect of the ADC.

Quantitative Data Summary

The potency and efficacy of this compound ADCs are influenced by several factors, including the choice of the auristatin derivative, the drug-to-antibody ratio (DAR), and the specific cancer cell line being targeted. The following tables summarize key quantitative data for approved and investigational this compound ADCs.

Table 1: Physicochemical and Biological Properties of MMAE and MMAF

| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |

| Cell Membrane Permeability | High | Low |

| Bystander Effect | Yes | Limited/No |

| Potency (as free drug) | Highly potent (sub-nanomolar IC50) | Potent, but generally less so than MMAE |

| C-terminal Moiety | Uncharged (Norephedrine-like) | Charged (Phenylalanine) |

Table 2: Characteristics of Selected Approved this compound Antibody-Drug Conjugates

| Trade Name (Generic Name) | Target Antigen | Payload | Average DAR | Indication(s) |

| Adcetris® (Brentuximab this compound) | CD30 | MMAE | ~4 | Hodgkin lymphoma, anaplastic large cell lymphoma[5][6] |

| Padcev® (Enfortumab this compound) | Nectin-4 | MMAE | ~3-4 | Urothelial cancer[5][6] |

| Polivy® (Polatuzumab this compound) | CD79b | MMAE | ~3.5 | Diffuse large B-cell lymphoma[3][5] |

| Tivdak® (Tisotumab this compound) | Tissue Factor | MMAE | ~4 | Cervical cancer[5] |

| Blenrep® (Belantamab mafodotin) | BCMA | MMAF | Not specified | Multiple myeloma[5] |

Table 3: In Vitro Cytotoxicity (IC50) of this compound ADCs in Various Cancer Cell Lines

| ADC | Cell Line | Target Antigen Expression | IC50 (ng/mL) |

| Brentuximab this compound | Karpas 299 (ALCL) | CD30+ | <10 |

| Enfortumab this compound | T24 (Bladder) | Nectin-4+ | 1.3 |

| Polatuzumab this compound | SU-DHL-4 (DLBCL) | CD79b+ | ~20 |

| Trastuzumab-vc-MMAE | N87 (Gastric) | HER2+ | ~13-43[7] |

| Trastuzumab-vc-MMAE | MDA-MB-361-DYT2 (Breast) | Moderate HER2+ | ~77 (for DAR >3.5)[7] |

Note: IC50 values can vary significantly depending on the experimental conditions, including cell line, incubation time, and assay method.

Mechanism of Action and Signaling Pathways

The cytotoxic effect of the this compound payload is initiated upon internalization of the ADC into the target cancer cell. The following diagram illustrates the key steps in the mechanism of action.

Caption: Mechanism of action of this compound ADCs.

Upon binding to its target antigen on the cancer cell surface, the this compound ADC is internalized via receptor-mediated endocytosis.[3] The ADC-antigen complex is then trafficked to the lysosome, where the acidic environment and lysosomal proteases, such as Cathepsin B, cleave the linker, releasing the free MMAE payload into the cytoplasm.[5] Free MMAE then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.[8] This mitotic catastrophe ultimately triggers apoptosis, or programmed cell death, through the activation of the intrinsic apoptotic pathway, involving the activation of caspase-9 and caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[8] Some studies also suggest that this compound-induced cell stress may lead to the inhibition of the pro-survival Akt/mTOR pathway.[9]

Experimental Protocols

Accurate and reproducible in vitro assays are essential for the characterization and development of this compound ADCs. The following sections provide detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a this compound ADC using a tetrazolium-based colorimetric assay (MTT).

Materials:

-

Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

-

Complete cell culture medium

-

This compound ADC and isotype control ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Humidified 5% CO2 incubator at 37°C

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the Ag+ and Ag- cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in a volume of 50 µL of complete culture medium.[10]

-

Include wells for "cells only" (untreated control) and "media only" (background control).

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC and isotype control ADC in complete culture medium.

-

Add 50 µL of the ADC dilutions to the appropriate wells, resulting in a final volume of 100 µL.[10]

-

Add 50 µL of fresh medium to the "cells only" and "media only" control wells.

-

Incubate the plate for a period appropriate for the payload's mechanism of action (typically 72-144 hours for tubulin inhibitors like MMAE).[10]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[10]

-

Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]

-

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

-

Subtract the average absorbance of the "media only" wells from all other readings.

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

-

Plot the percent viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[10]

-

Caption: Workflow for an in vitro cytotoxicity assay.

Bystander Effect Assay (Co-culture Method)

This protocol describes a method to evaluate the bystander killing effect of a this compound ADC by co-culturing antigen-positive and antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line stably expressing a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

This compound ADC

-

Sterile 96-well plates (black-walled for fluorescence measurements)

-

Fluorescence plate reader or high-content imaging system

Procedure:

-

Cell Seeding (Co-culture):

-

ADC Treatment:

-

Prepare a concentration of the this compound ADC that is cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells (determined from monoculture cytotoxicity assays).[13]

-

Remove the seeding medium and add the ADC-containing medium to the co-culture and monoculture wells.

-

Include untreated control wells for each condition.[12]

-

-

Incubation:

-

Incubate the plate for a period sufficient to observe bystander killing (typically 72-120 hours).[12]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader.

-

Alternatively, use a high-content imager to count the number of viable (GFP-positive) and dead Ag- cells (using a viability dye like propidium (B1200493) iodide).[2]

-

Calculate the percentage viability of the Ag--GFP cells in the co-culture wells relative to the Ag--GFP cells in the monoculture control wells treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[2]

-

Caption: Workflow for a co-culture bystander effect assay.

Conclusion

The this compound payload, particularly MMAE, has proven to be a highly effective cytotoxic component of numerous successful antibody-drug conjugates. Its potent antimitotic mechanism of action, coupled with the ability to induce a bystander effect, makes it a valuable tool in the fight against cancer. A thorough understanding of its physicochemical properties, mechanism of action, and the appropriate experimental methodologies for its evaluation is crucial for the continued development of innovative and effective ADC therapies. This guide provides a foundational resource for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2149185.fs1.hubspotusercontent-na1.net [2149185.fs1.hubspotusercontent-na1.net]

- 7. researchgate.net [researchgate.net]

- 8. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced Antitumor Activity of an Anti-5T4 Antibody-Drug Conjugate in Combination with PI3K/mTOR inhibitors or Taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Auristatin Family: A Technical Guide to Potent Microtubule Inhibitors in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The auristatin family of synthetic peptides represents a cornerstone in the development of targeted cancer therapies, most notably as cytotoxic payloads in antibody-drug conjugates (ADCs). Derived from the natural marine product dolastatin 10, auristatins exert their potent anti-neoplastic effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in rapidly proliferating cancer cells. This in-depth technical guide provides a comprehensive overview of the auristatin family, focusing on their mechanism of action, structure-activity relationships, and key experimental protocols for their evaluation. Quantitative data on the cytotoxic potency of prominent auristatin derivatives are presented for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their biological impact and laboratory application.

Core Mechanism of Action: Microtubule Disruption

The primary mechanism of action for the auristatin family is the potent inhibition of tubulin polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular functions, including the formation of the mitotic spindle during cell division.[1] Auristatins bind to the vinca (B1221190) alkaloid binding site on β-tubulin, interfering with tubulin-dependent GTP hydrolysis and preventing the assembly of tubulin dimers into microtubules.[1][2] This disruption of microtubule dynamics is particularly detrimental to cancer cells, which are characterized by rapid proliferation. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[3] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[3][4]

Signaling Pathway for Auristatin-Induced Apoptosis

The signaling cascade from microtubule disruption to apoptosis involves the activation of the spindle assembly checkpoint and the involvement of the Bcl-2 family of proteins. While the exact pathway is complex and can be cell-type dependent, a generalized schematic is presented below.

Key Auristatin Derivatives: MMAE and MMAF

Among the numerous synthetic auristatin analogues, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are the most extensively studied and utilized in ADC development.[5] Their structural differences at the C-terminus lead to distinct physicochemical and biological properties.[6][7]

-

Monomethyl Auristatin E (MMAE): MMAE is a highly potent, membrane-permeable auristatin derivative.[6] Its ability to diffuse across cell membranes allows for a "bystander effect," where it can kill neighboring antigen-negative tumor cells after being released from the targeted cancer cell.[5] This property can be advantageous in treating heterogeneous tumors.

-

Monomethyl Auristatin F (MMAF): MMAF contains a charged phenylalanine at its C-terminus, which renders it significantly less permeable to cell membranes compared to MMAE.[6][7] This limits its bystander effect but can result in reduced off-target toxicity.[8]

The choice between MMAE and MMAF as an ADC payload depends on the specific therapeutic strategy, target antigen, and tumor microenvironment.

Quantitative Data on Cytotoxicity

The anti-proliferative activity of auristatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative IC50 values for MMAE and MMAF. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method used.

| MMAE | |||

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [9] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [9] |

| Mia PaCa-2 | Pancreatic Cancer | 0.06 ± 0.01 to 0.89 ± 0.24 | [10] |

| PL45 | Pancreatic Cancer | 0.06 ± 0.01 to 0.89 ± 0.24 | [10] |

| NCI-N87 | Gastric Cancer | ~0.1 | [10] |

| BT-474 | Breast Cancer | ~0.1 | [10] |

| PC-3 | Prostate Cancer | ~2 | [10] |

| C4-2B | Prostate Cancer | 1.65 | [11] |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [12] |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [12] |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [12] |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [12] |

| MMAF | |||

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various | Generally less potent than MMAE as a free drug due to lower cell permeability.[3][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of the auristatin family of microtubule inhibitors.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of auristatins on the polymerization of purified tubulin in a cell-free system.

Principle: The assay utilizes a fluorescent reporter dye that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity. Inhibitors of tubulin polymerization will prevent this increase.[1]

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (1 mM)

-

Glycerol (B35011) (10%)

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compounds (Auristatins) and controls (e.g., Paclitaxel as a stabilizer, Vinblastine as a destabilizer)

-

96-well plates (black, opaque walls)

-

Temperature-controlled fluorescence plate reader

Methodology:

-

Reagent Preparation: On ice, reconstitute tubulin to 2 mg/mL in General Tubulin Buffer containing 10% glycerol and the fluorescent reporter.

-

Compound Preparation: Prepare serial dilutions of the auristatin compounds and controls in General Tubulin Buffer.

-

Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compounds and controls.

-

Initiation of Polymerization: To each well, add the tubulin solution to initiate polymerization.

-

Measurement: Immediately place the plate in the fluorescence plate reader pre-set to 37°C and measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm for DAPI) at regular intervals for a defined period (e.g., 60 minutes).

-

Data Analysis: Plot fluorescence intensity versus time. The inhibitory effect can be quantified by calculating the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[1]

In Vitro Cytotoxicity Assay (MTT-Based)

This protocol measures the cytotoxic effect of auristatins on cancer cells by assessing their metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[1]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Test compounds (Auristatins)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

-

Compound Treatment: Prepare serial dilutions of the auristatin compounds in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include untreated cells as a control.[10]

-

Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator.[10]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]

-

Solubilization: Carefully remove the MTT-containing medium and add solubilization buffer to each well to dissolve the formazan crystals.[1]

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[1]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of auristatins on cell cycle progression.

Principle: Cells are treated with the auristatin compound, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide, PI). The DNA content of individual cells is then quantified by flow cytometry, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well plates

-

Test compounds (Auristatins)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

PI staining solution (containing RNase A)

-

Flow cytometer

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the auristatin compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.[2]

-

Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash with PBS and then fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[2]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in the PI/RNase A staining solution.[10] Incubate for 15-30 minutes at room temperature in the dark.[10]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.[14]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following auristatin treatment.

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and used to detect apoptotic cells. Propidium iodide (PI) is a membrane-impermeant dye that is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well plates

-

Test compounds (Auristatins)

-

Annexin V-fluorochrome conjugate (e.g., FITC, PE)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the auristatin compound for a specified time (e.g., 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[10]

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add the Annexin V-fluorochrome conjugate and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

-

Data Analysis: Create a quadrant dot plot to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the design and execution of research projects involving auristatins.

General Workflow for In Vitro ADC Cytotoxicity Assay

Logical Relationship of Auristatin Properties and ADC Efficacy

Conclusion

The auristatin family of microtubule inhibitors, particularly MMAE and MMAF, have proven to be exceptionally potent cytotoxic agents and are integral to the success of many ADCs in clinical development and on the market. Their well-defined mechanism of action, involving the disruption of microtubule dynamics and induction of apoptosis, makes them highly effective against proliferating cancer cells. A thorough understanding of their biological properties, coupled with robust in vitro characterization using the detailed experimental protocols provided in this guide, is essential for the continued development of next-generation targeted cancer therapeutics. The careful selection of the auristatin payload, in conjunction with the antibody and linker components, will continue to be a critical factor in designing ADCs with an optimal therapeutic window.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 4. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Vedotin (MMAE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vedotin, more commonly known as Monomethyl Auristatin E (MMAE), is a synthetic and highly potent antineoplastic agent.[1][2] Owing to its profound cytotoxicity, MMAE is not administered as a standalone drug but serves as a critical cytotoxic "payload" in the design of antibody-drug conjugates (ADCs).[1][2] This targeted delivery system utilizes a monoclonal antibody to selectively guide MMAE to cancer cells, thereby enhancing the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to MMAE.

Chemical Structure and Identification

MMAE is a synthetic analogue of the natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia.[5][6] It is a pentapeptide-like molecule with a complex stereochemistry that is crucial for its biological activity.[6] The name "this compound" refers to MMAE along with its linker structure that attaches it to the monoclonal antibody in an ADC formulation.[2]

Chemical Name: (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide[7]

Synonyms: Monomethyl Auristatin E, MMAE, SGD-1010[8][9]

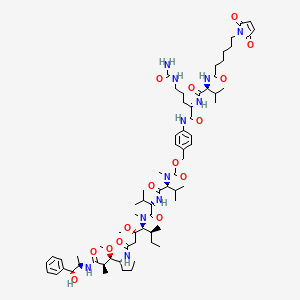

Chemical Structure:

Caption: Chemical structure of Monomethyl Auristatin E (MMAE).

Physicochemical Properties

A summary of the key physicochemical properties of MMAE is provided in the table below. It is important to note that while some properties are well-documented, specific experimental values for melting point and pKa are not consistently reported in publicly available literature.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₆₇N₅O₇ | [7][10] |

| Molecular Weight | 717.98 g/mol | [7][10] |

| CAS Number | 474645-27-7 | [7][10] |

| Appearance | Crystalline solid | [11] |

| Boiling Point (Predicted) | 873.5 ± 65.0 °C at 760 mmHg | [12] |

| LogP (Predicted) | 4.13 | [12] |

| Solubility | DMSO: ≥ 48 mg/mL (up to 20 mM reported) Ethanol: ~25 mg/mL Dimethyl formamide: ~20 mg/mL PBS (pH 7.2): ~0.5 mg/mL | [7][8][11][13] |

| Storage | Store at -20°C as a solid | [11] |

| Stability | Stable for ≥ 4 years when stored as a solid at -20°C. Aqueous solutions are not recommended for storage for more than one day. | [11] |

Pharmacological Properties

Mechanism of Action

MMAE exerts its potent cytotoxic effects by disrupting the cellular microtubule network.[1][2] It is a highly effective anti-mitotic agent that functions by inhibiting the polymerization of tubulin, a critical protein for the formation of microtubules.[1][2] This disruption leads to:

-

Cell Cycle Arrest: The inability to form a proper mitotic spindle prevents cells from progressing through the G2/M phase of the cell cycle.[14]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).[14]

The potency of MMAE is remarkably high, reported to be 100 to 1000 times more potent than the conventional chemotherapeutic agent doxorubicin.[3]

Role in Antibody-Drug Conjugates (ADCs)

Due to its extreme toxicity, MMAE cannot be used as a standalone therapeutic agent.[1] Instead, it is conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.[1][4] This ADC approach ensures that the cytotoxic payload is delivered preferentially to cancer cells, minimizing exposure to healthy tissues.[3]

A critical component of this compound-based ADCs is the linker that connects MMAE to the antibody. A commonly used linker is the valine-citrulline (vc) linker.[4] This linker is designed to be stable in the extracellular environment but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated within tumor cells.[4][7]

The mechanism of action of an MMAE-based ADC can be summarized in the following steps:

Caption: Mechanism of action of a this compound (MMAE)-based ADC.

Experimental Protocols

This section provides detailed methodologies for key experiments involving MMAE, including its synthesis, conjugation to antibodies, and the determination of its cytotoxic activity.

Synthesis of Monomethyl Auristatin E (MMAE)

The total synthesis of MMAE is a complex, multi-step process that is often proprietary. However, a general and representative protocol for a crucial fragment coupling step is outlined below. This illustrates the core chemical principles involved.

Protocol: Fragment Coupling in MMAE Synthesis [5]

This protocol describes the coupling of a protected dipeptide fragment (Fragment A, carboxylic acid) with a tripeptide fragment (Fragment B, amine) to form a protected pentapeptide precursor of MMAE.

Materials:

-

Fragment A (1.0 equivalent)

-

Fragment B (1.1 equivalents)

-

HATU (1.2 equivalents)

-

DIPEA (2.5 equivalents)

-

Anhydrous DMF

-

Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Pre-activation of Fragment A: In a round-bottom flask under an inert atmosphere, dissolve Fragment A in anhydrous DMF. Add HATU and DIPEA to the solution and stir at room temperature for 15-20 minutes.

-

Coupling Reaction: In a separate flask, dissolve Fragment B in a minimal amount of anhydrous DMF. Add the solution of Fragment B to the pre-activated solution of Fragment A.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure protected pentapeptide.

Logical Workflow for MMAE Synthesis Fragment Coupling:

Caption: Workflow for the fragment coupling step in MMAE synthesis.

Conjugation of MMAE to a Monoclonal Antibody

The most common method for conjugating MMAE to an antibody involves the reaction of a maleimide-functionalized MMAE-linker with free thiol groups on the antibody.[3] These thiols are typically generated by the selective reduction of the antibody's interchain disulfide bonds.[3]

Protocol: Cysteine-Based Antibody Conjugation [3][4]

Materials:

-

Monoclonal antibody (5-10 mg/mL in a suitable buffer, e.g., PBS with 1 mM EDTA, pH 7.2)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in reaction buffer)

-

Maleimide-activated MMAE-linker (e.g., MC-VC-PAB-MMAE) dissolved in DMSO

-

Cysteine solution (for quenching)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an appropriate reaction buffer. If necessary, perform a buffer exchange.

-

Reduction of Disulfide Bonds: Add a molar excess of TCEP to the antibody solution (typically a 2.5 to 4-fold molar excess). Incubate at 37°C for 1-2 hours.

-

Conjugation Reaction: Add a molar excess of the maleimide-activated MMAE-linker solution to the reduced antibody (typically a 1.2 to 1.5-fold molar excess over TCEP). Ensure the final DMSO concentration is below 10% (v/v). Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.

-

Quenching: Add an excess of cysteine to cap any unreacted maleimide (B117702) groups.

-

Purification: Purify the resulting ADC using a suitable chromatography method to remove unreacted drug-linker and other reagents.

Workflow for Cysteine-Based ADC Conjugation:

References

- 1. benchchem.com [benchchem.com]

- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 7. adcreview.com [adcreview.com]

- 8. abmole.com [abmole.com]

- 9. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. xcessbio.com [xcessbio.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Monomethyl auristatin E (MMAE) | antimitotic/antitubulin agent | CAS 474645-27-7 | Buy Monomethyl auristatin E (MMAE) from Supplier InvivoChem [invivochem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. bicellscientific.com [bicellscientific.com]

Vedotin ADC Platform Technology: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the Vedotin Antibody-Drug Conjugate (ADC) platform technology. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the platform's core components, mechanism of action, and clinical applications. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Core Components of the this compound ADC Platform

The this compound ADC platform is a sophisticated drug delivery system designed to selectively target and eliminate cancer cells while minimizing damage to healthy tissues. This is achieved through the synergistic action of three key components: a monoclonal antibody (mAb), a stable linker, and a potent cytotoxic payload.[1]

-

Monoclonal Antibody (mAb): The mAb serves as the targeting component of the ADC. It is specifically chosen to bind to a tumor-associated antigen that is highly expressed on the surface of cancer cells and shows limited expression on healthy cells. This specificity is crucial for directing the cytotoxic payload to the tumor site.

-

Linker: The linker connects the mAb to the cytotoxic payload. In the this compound platform, a protease-cleavable linker, typically composed of valine and citrulline (vc), is employed.[2] This linker is designed to be stable in the bloodstream, preventing premature release of the payload, but is efficiently cleaved by lysosomal proteases, such as cathepsin B, within the target cancer cell. A self-immolative spacer, p-aminobenzyl carbamate (B1207046) (PABC), is often used in conjunction with the valine-citrulline linker to ensure the complete and unmodified release of the cytotoxic agent.

-

Payload (MMAE): The cytotoxic agent, or payload, of the this compound platform is monomethyl auristatin E (MMAE).[1] MMAE is a synthetic and highly potent antimitotic agent, approximately 100 to 1000 times more potent than doxorubicin.[1] Its high toxicity makes it unsuitable for systemic administration as a standalone drug but highly effective as a payload in an ADC.[2]

Mechanism of Action

The therapeutic effect of a this compound ADC is a multi-step process that begins with targeted delivery and culminates in the induction of apoptosis in cancer cells.

-

Targeting and Binding: The mAb component of the this compound ADC circulates through the bloodstream and selectively binds to its target antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosomes. The acidic environment and the presence of proteases, such as cathepsin B, within the lysosomes lead to the cleavage of the valine-citrulline linker.[2]

-

Cytotoxic Action of MMAE: Once the linker is cleaved, the active MMAE is released into the cytoplasm. MMAE then binds to tubulin, a protein that is essential for the formation of microtubules.[2] This binding disrupts microtubule polymerization, leading to the collapse of the microtubule network.

-

Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network prevents the formation of the mitotic spindle, a structure crucial for cell division. This leads to cell cycle arrest in the G2/M phase.[2][3] Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

-

Bystander Effect: A key feature of the this compound platform is the "bystander effect." Because MMAE is a membrane-permeable molecule, once released into a target cancer cell, it can diffuse out and kill neighboring antigen-negative cancer cells in the tumor microenvironment.[4] This bystander killing is an important mechanism for overcoming tumor heterogeneity.

Signaling Pathways

The primary mechanism of MMAE-induced cell death is through the disruption of microtubule dynamics, which in turn activates a cascade of signaling events leading to apoptosis.

References

The Gatekeeper of Potency: An In-depth Technical Guide to the vc-MMAE Linker in Vedotin Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline-Monomethyl Auristatin E (vc-MMAE) linker-payload system represents a cornerstone in the field of antibody-drug conjugates (ADCs), particularly in the development of vedotin ADCs. This technical guide provides a comprehensive analysis of the vc-MMAE linker's critical role, detailing its mechanism of action, impact on ADC stability and efficacy, and the methodologies used for its characterization.

The Core Triad: Antibody, Linker, and Payload

This compound ADCs are a tripartite molecular entity designed to selectively deliver the potent cytotoxic agent, MMAE, to cancer cells. The vc-MMAE linker is the linchpin of this system, responsible for ensuring the ADC remains stable in systemic circulation and releases the payload only upon internalization into the target cancer cell.

Monomethyl Auristatin E (MMAE) is a synthetic antineoplastic agent that potently inhibits cell division by blocking tubulin polymerization.[1] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent apoptosis. Due to its high toxicity, MMAE cannot be administered as a standalone drug and requires targeted delivery.[1]

The valine-citrulline (vc) linker is a protease-cleavable dipeptide. Its design is predicated on the differential enzymatic environment between the bloodstream and the intracellular lysosomes of tumor cells.[2]

Mechanism of Action: A Spatially and Temporally Controlled Release

The efficacy of a this compound ADC is critically dependent on the controlled cleavage of the vc-MMAE linker. This process ensures that the highly potent MMAE payload is released predominantly within the target cancer cells, minimizing off-target toxicity.

ADC Internalization and Trafficking

The journey of a this compound ADC begins with the binding of the monoclonal antibody component to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked through the endosomal-lysosomal pathway.

Cathepsin B-Mediated Cleavage

Within the acidic environment of the lysosome, the vc linker is recognized and cleaved by lysosomal proteases, primarily cathepsin B, which is often overexpressed in tumor cells.[3] Cathepsin B hydrolyzes the amide bond between the citrulline residue and a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC). This cleavage event initiates a cascade that leads to the release of the active MMAE payload.

The Bystander Effect: Amplifying Antitumor Activity

A key advantage of using a cleavable linker like vc-MMAE is the potential for a "bystander effect." Once released, the membrane-permeable MMAE can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[4][5] This is particularly important in treating heterogeneous tumors where antigen expression can be varied.

Quantitative Data on vc-MMAE ADCs

The following tables summarize key quantitative data for this compound ADCs, providing insights into their characterization and performance.

Table 1: Drug-to-Antibody Ratio (DAR) of vc-MMAE ADCs

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. It is typically determined by Hydrophobic Interaction Chromatography (HIC-HPLC).

| ADC Construct | Average DAR | Method | Reference |

| Trastuzumab-vc-MMAE | ~4.0 | HIC-HPLC | [6] |

| cAC10-vcMMAE | ~4 | Not Specified | [7] |

| HB22.7-vcMMAE | ~4 | HIC-HPLC | |

| Brentuximab this compound | ~4 | Not Specified | [8] |

Table 2: In Vitro Cytotoxicity (IC50) of vc-MMAE ADCs in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

| Cell Line | Target Antigen | ADC | IC50 (ng/mL) | Reference |

| Ramos | CD22 | HB22.7-vcMMAE | 38 | |

| DoHH2 | CD22 | HB22.7-vcMMAE | 20 | |

| Granta 519 | CD22 | HB22.7-vcMMAE | 284 | |

| Jurkat (CD22-) | CD22 | HB22.7-vcMMAE | >2500 | |

| SK-BR-3 (HER2+++) | HER2 | Trastuzumab-vc-MMAE | Not Specified | [5] |

| NCI-N87 (HER2+++) | HER2 | Trastuzumab-vc-MMAE | Not Specified | [5] |

| MCF7 (HER2+) | HER2 | Trastuzumab-vc-MMAE | Not Specified | [5] |

Table 3: Plasma Stability of vc-MMAE Linker

The stability of the linker in plasma is crucial to prevent premature drug release and associated off-target toxicities.

| Plasma Source | Incubation Time | % MMAE Release | Reference |

| Human | 6 days | <1% | [9] |

| Cynomolgus Monkey | 6 days | <1% | [9] |

| Rat | 6 days | ~4% | [9] |

| Mouse | 6 days | >20% | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the preclinical evaluation of this compound ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of a vc-MMAE ADC on target cancer cell lines.

Methodology:

-

Cell Seeding: Seed target cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the vc-MMAE ADC in complete cell culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a negative control and free MMAE as a positive control.

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]

- 8. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

A Technical Guide to Preclinical Cancer Models for Vedotin ADC Testing

For Researchers, Scientists, and Drug Development Professionals